molecular formula C18H21N3O3 B11009310 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B11009310
M. Wt: 327.4 g/mol
InChI Key: XXLCTKIKBLZOBS-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline and pyrazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Isoquinoline Synthesis: Starting from 3,4-dihydroxybenzaldehyde, the isoquinoline ring is formed through a Pictet-Spengler reaction.

    Pyrazole Synthesis: The pyrazole ring is synthesized from cyclopentanone and hydrazine hydrate through a cyclization reaction.

    Coupling Reaction: The final step involves coupling the isoquinoline and pyrazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated in the field of medicine. Its ability to interact with specific molecular targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the pyrazole moiety, resulting in different chemical reactivity and biological activity.

    (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone: Lacks the isoquinoline moiety, affecting its overall properties and applications.

Uniqueness

The combination of isoquinoline and pyrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone imparts unique chemical and biological properties that are not observed in the individual components. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C18H21N3O3/c1-23-15-8-11-6-7-21(10-12(11)9-16(15)24-2)18(22)17-13-4-3-5-14(13)19-20-17/h8-9H,3-7,10H2,1-2H3,(H,19,20)

InChI Key

XXLCTKIKBLZOBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC4=C3CCC4)OC

Origin of Product

United States

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